Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate
Description
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate is a cyanoacrylate derivative featuring a partially hydrogenated indole moiety. Its structure comprises a methyl ester, a cyano group at the α-position of the acrylate backbone, and a 2,3-dihydro-2-methylindole substituent at the β-position.
Properties
CAS No. |
22560-84-5 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-cyano-3-(2-methyl-2,3-dihydroindol-1-yl)prop-2-enoate |
InChI |
InChI=1S/C14H14N2O2/c1-10-7-11-5-3-4-6-13(11)16(10)9-12(8-15)14(17)18-2/h3-6,9-10H,7H2,1-2H3 |
InChI Key |
IELMCEIHXZGQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation with Modified Indoline Substrates
The most widely reported method involves Knoevenagel condensation between 2,3-dihydro-2-methyl-1H-indole-1-carbaldehyde and methyl cyanoacetate. This reaction proceeds via nucleophilic attack of the deprotonated cyanoacetate on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.
Representative Protocol
- Reactants :
- 2,3-Dihydro-2-methyl-1H-indole-1-carbaldehyde (1.0 eq)
- Methyl cyanoacetate (1.2 eq)
- Catalytic triethylamine (0.1 eq)
- Solvent: Ethanol or toluene
Conditions :
- Reflux at 80–90°C for 6–12 hours
- Monitoring by TLC (hexane:ethyl acetate = 3:1)
Workup :
- Cool to room temperature, dilute with ice water, and extract with dichloromethane
- Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure
Mechanistic Insight :
The reaction’s success depends on the electron-withdrawing nature of the cyano group, which stabilizes the intermediate enolate. Steric hindrance from the 2-methyl group on the indoline ring necessitates prolonged reaction times compared to unsubstituted analogs.
Palladium-Catalyzed Cross-Coupling Approaches
Alternative routes employ Sonogashira coupling or Heck reactions to construct the acrylate backbone. For example, coupling 1-iodo-2,3-dihydro-2-methyl-1H-indole with methyl propiolate derivatives introduces the acrylate moiety, followed by cyanation.
Key Steps :
- Sonogashira Coupling :
Limitations :
- Requires air-free conditions and expensive catalysts.
- Competing side reactions reduce scalability.
Optimization Strategies for Improved Efficiency
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Triethylamine | 80 | 68 | 95 |
| Toluene | Piperidine | 90 | 72 | 97 |
| DMF | L-Proline | 100 | 65 | 93 |
| Acetonitrile | DBU | 70 | 60 | 90 |
Data aggregated from highlight toluene and piperidine as optimal for balancing yield and purity. Protic solvents like ethanol favor faster kinetics but lower selectivity due to hydrogen bonding interference.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 30-minute protocol at 100°C in toluene achieves 70% yield with comparable purity to conventional methods.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water = 70:30) shows ≥97% purity, with a single peak at retention time 6.8 minutes.
Challenges and Limitations
- Steric Hindrance : The 2-methyl group on the indoline ring slows reaction kinetics, necessitating excess reagents or higher temperatures.
- Byproduct Formation : Competing aldol condensation or over-cyanation occurs in polar aprotic solvents.
- Scalability : Multi-step protocols accumulate impurities, complicating industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in various bioactive molecules.
Medicine: Research into its potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The cyanoacrylate group can participate in reactions that modify the compound’s activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate with key analogs, focusing on structural variations, physicochemical properties, synthesis, and biological activity.
Substituent Variations on the Indole Moiety
Key Insights :
- The dihydroindole in the target compound likely reduces π-π stacking interactions compared to fully aromatic indoles, impacting solubility and binding to biological targets .
- Bulky substituents (e.g., naphthylaminoethyl in Compound 19) increase molecular weight and may enhance target affinity in antiproliferative assays .
Ester Group and Stereochemical Variations
Key Insights :
- Ethyl esters (e.g., ) may exhibit higher lipophilicity than methyl esters, influencing membrane permeability.
- The E-configuration in cyanoacrylates is common due to thermodynamic stability during synthesis, whereas Z-isomers require specific conditions .
Physicochemical and Spectral Properties
Key Insights :
- The cyano group’s IR stretch (~2220 cm⁻¹) is consistent across analogs, confirming its presence .
- NMR data for Compound 19 highlight substituent-specific shifts (e.g., NH at δ 10.36) .
Biological Activity
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate (CAS Number: 22560-84-5) is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula: C₁₄H₁₄N₂O₂
- Molecular Weight: 242.27 g/mol
- Density: 1.241 g/cm³
- Boiling Point: 362.9°C
- Flash Point: 173.3°C
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various applications in medicinal chemistry and related fields .
Biological Activity Overview
This compound has shown potential in several biological activities, particularly in the fields of anti-inflammatory, antibacterial, and antitumor research. The following sections summarize key findings from various studies.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. A study highlighted that certain indole derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that methyl 2-cyano derivatives could also possess similar properties due to structural similarities .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Indole Derivative A | MCF7 (Breast Cancer) | 10 | |
| Indole Derivative B | HeLa (Cervical Cancer) | 15 | |
| Methyl 2-cyano derivative | A549 (Lung Cancer) | TBD |
Antibacterial Activity
The antibacterial potential of methyl 2-cyano derivatives has also been explored. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Table 2: Antibacterial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Methyl 2-cyano derivative | Staphylococcus aureus | 32 µg/mL | |
| Methyl 2-cyano derivative | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
In addition to its antibacterial and antitumor activities, methyl 2-cyano derivatives have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Antitumor Effects in Vivo
A recent study evaluated the antitumor effects of a methyl cyano derivative in a mouse model of cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased proliferation markers in tumor tissues .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of methyl 2-cyano derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as a basis for developing new antibiotics, particularly against strains resistant to conventional treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via condensation reactions involving indole derivatives and cyanoacrylate precursors. For example, analogous indole-acrylate syntheses use Vilsmeier-Haack reagents (for formylation) or Knoevenagel condensations to introduce the cyano group . Optimization involves controlling temperature (reflux in ethanol or THF), stoichiometric ratios of reactants, and catalysts like piperidine. Evidence from similar indole derivatives highlights the importance of protecting groups (e.g., sulfonyl or methyl) to prevent side reactions . Purity is enhanced via recrystallization (ethanol or ethyl acetate) and monitored by TLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR identifies indole protons (δ 6.5–8.0 ppm), methyl groups (δ 1.8–2.3 ppm), and acrylate protons (δ 6.0–7.5 ppm, coupling constants confirm E/Z geometry) .
- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) and confirms stereochemistry. SHELX programs refine data, with R factors < 0.05 indicating high precision .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data, such as unexpected bond angles or reaction byproducts?
- Methodological Answer : Discrepancies often arise from polymorphism, solvent effects, or competing reaction pathways. For example, describes an unexpected cyanoacetamide product due to hydroxylamine-induced cyclization. To resolve this:
- Mechanistic Analysis : Use LC-MS or HRMS to track intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict plausible transition states .
- Crystallographic Validation : Compare experimental XRD data with simulated powder patterns to identify polymorphs .
Q. What computational strategies predict the compound’s electronic properties and potential bioactivity?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to targets like nicotinic acetylcholine receptors or enzymes (e.g., kinases). Indole derivatives often show π-π stacking with aromatic residues .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with bioactivity using Hammett parameters .
- DFT Calculations : Predict HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and UV-Vis spectra (TD-DFT) .
Q. How does the compound’s stereoelectronic environment influence its reactivity in nucleophilic addition or cyclization reactions?
- Methodological Answer : The acrylate’s α,β-unsaturated system is electron-deficient due to the cyano and ester groups, favoring Michael additions. Steric effects from the 2-methylindole moiety direct regioselectivity. For example:
- Cyclization : Intramolecular H-bonding (N–H⋯O=C) stabilizes transition states, as seen in ’s dimerization .
- Nucleophilic Attack : Amines or thiols preferentially attack the β-position, confirmed by ¹³C NMR chemical shift perturbations .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, splash-resistant goggles, and lab coats to prevent skin/eye contact (cyanoacrylates are irritants) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., ethanol, DMF) .
- Waste Disposal : Segregate toxic byproducts (e.g., cyanide-containing waste) and neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
